molecular formula C7H16N2O2S B3125467 (1-Methanesulfonylpiperidin-4-yl)methanamine CAS No. 325153-03-5

(1-Methanesulfonylpiperidin-4-yl)methanamine

Cat. No.: B3125467
CAS No.: 325153-03-5
M. Wt: 192.28 g/mol
InChI Key: IMGMCBHZBZUFDW-UHFFFAOYSA-N
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Description

(1-Methanesulfonylpiperidin-4-yl)methanamine is a piperidine derivative featuring a methanesulfonyl group at the 1-position and a methanamine substituent at the 4-position of the piperidine ring. This structure confers unique physicochemical properties, including moderate polarity due to the sulfonyl group and basicity from the amine. Such characteristics make it a candidate for central nervous system (CNS) drug development, as sulfonyl groups can enhance metabolic stability and solubility while maintaining blood-brain barrier permeability .

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-12(10,11)9-4-2-7(6-8)3-5-9/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGMCBHZBZUFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methanesulfonylpiperidin-4-yl)methanamine typically involves the reaction of piperidine derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for (1-Methanesulfonylpiperidin-4-yl)methanamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(1-Methanesulfonylpiperidin-4-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique piperidine ring and methanesulfonyl group allow for the creation of more complex molecules. It is particularly useful in the development of new synthetic pathways and methodologies.

Reactivity and Mechanism
The methanesulfonyl group acts as an electrophilic center, facilitating nucleophilic attack by other reactants. This property enables the compound to participate in various chemical reactions, including substitution and oxidation processes.

Biological Applications

Biological Activity
Research indicates that (1-Methanesulfonylpiperidin-4-yl)methanamine exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways associated with diseases such as cancer. In vitro studies have demonstrated its ability to modulate enzyme activities effectively.
  • Receptor Binding : It may interact with certain receptors, influencing signaling pathways integral to various physiological processes. This interaction could lead to therapeutic applications in treating conditions linked to receptor dysfunction.

Medical Applications

Therapeutic Potential
Ongoing research aims to explore the compound's potential as a therapeutic agent. Its ability to inhibit enzymes and bind to receptors positions it as a candidate for drug development targeting various diseases.

Pharmacological Evaluations
Studies have evaluated derivatives of (1-Methanesulfonylpiperidin-4-yl)methanamine for their potency against different biological targets. Structure-activity relationship (SAR) studies have identified modifications that enhance efficacy and selectivity, paving the way for novel therapeutics.

Industrial Applications

Material Development
In industrial settings, this compound is utilized in the development of new materials due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals and other chemical products.

Enzyme Inhibition Studies

In vitro studies have highlighted the compound's ability to inhibit specific enzyme activities, which is crucial for developing drugs targeting metabolic disorders.

Pharmacological Evaluations

Pharmacological assessments have indicated varying degrees of potency among derivatives of this compound against different biological targets, emphasizing its potential therapeutic applications.

Toxicological Assessments

Preliminary toxicological evaluations suggest that while (1-Methanesulfonylpiperidin-4-yl)methanamine demonstrates significant biological activity, further safety assessments are necessary to establish its safety profile for therapeutic use.

Mechanism of Action

The mechanism of action of (1-Methanesulfonylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

The piperidine scaffold is widely modified in medicinal chemistry. Below is a comparison of (1-Methanesulfonylpiperidin-4-yl)methanamine with analogs differing in the 1-position substituent:

Compound 1-Position Substituent Key Properties Biological Activity
(1-Methanesulfonylpiperidin-4-yl)methanamine Methanesulfonyl Moderate solubility, metabolic stability, CNS-MPO score >4 Potential CNS applications (hypothesized based on structural analogs)
(1-Cyclopropylsulfonylpiperidin-4-yl)methanamine Cyclopropylsulfonyl Higher lipophilicity (logP ~1.8) due to cyclopropyl group Not reported in evidence; likely reduced metabolic stability compared to methanesulfonyl
1-(1-Benzoylpiperidin-4-yl)methanamine Benzoyl Lower solubility, higher aromaticity; CNS-MPO score >4, Fsp3 = 0.38 ERK1/2 phosphorylation-preferring 5-HT1A agonist (antidepressant-like activity)
[1-(3-Fluorobenzoyl)piperidin-4-yl]methanamine 3-Fluorobenzoyl Increased electron-withdrawing effect; molar mass 272.75 g/mol Not explicitly stated, but fluorination may enhance receptor binding and bioavailability

Key Observations :

  • Methanesulfonyl vs. Cyclopropylsulfonyl : The methanesulfonyl group offers better metabolic stability compared to cyclopropylsulfonyl, which may undergo oxidative metabolism due to the cyclopropyl ring .
  • Sulfonyl vs. Benzoyl: Benzoyl derivatives (e.g., NLX-204) show high 5-HT1A receptor affinity and antidepressant efficacy but lower solubility than sulfonyl analogs.

Functional Group Modifications on the Methanamine Side Chain

Variations in the methanamine side chain influence target selectivity and pharmacokinetics:

Compound 4-Position Substituent Key Modifications Activity
(1-Methanesulfonylpiperidin-4-yl)methanamine Methanamine Primary amine; basic pKa ~9.5 Hypothesized CNS activity (unpublished)
N-[(1-Methylpiperidin-4-yl)methyl]quinolin-4-amine (CM-579) Methylpiperidinylmethyl Tertiary amine; increased lipophilicity (logP ~3.2) Dual G9a/DNMT inhibitor (IC50 <1 µM in hematopoietic cells)
(1-(2-Chlorobenzyl)piperidin-4-yl)methanamine 2-Chlorobenzyl Aromatic chlorination; molar mass 254.7 g/mol GPCR-targeted activity (specific targets not detailed)

Key Observations :

  • Primary vs. Tertiary Amines : Primary amines (as in the target compound) may exhibit faster clearance but better solubility, whereas tertiary amines (e.g., CM-579) enhance membrane permeability for intracellular targets like DNMTs .
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 2-chlorobenzyl) likely improve receptor binding affinity but increase molecular weight and risk of off-target interactions .

Key Observations :

  • Sulfonyl-containing compounds generally exhibit better metabolic stability and lower CYP inhibition risks compared to benzoyl or alkylamine derivatives .

Biological Activity

Overview

(1-Methanesulfonylpiperidin-4-yl)methanamine, with the molecular formula C₇H₁₆N₂O₂S and a molecular weight of 192.28 g/mol, is a compound of growing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of (1-Methanesulfonylpiperidin-4-yl)methanamine is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methanesulfonyl group serves as an electrophilic center, facilitating covalent bond formation with nucleophilic sites on target molecules. This interaction can modulate the activity of these targets, leading to various biological effects.

Biological Activity

Research indicates that (1-Methanesulfonylpiperidin-4-yl)methanamine exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can be crucial in treating diseases where these enzymes play a role.
  • Receptor Binding : It may bind to certain receptors, influencing signaling pathways that are critical in various physiological processes .

Case Studies and Research Findings

Numerous studies have investigated the biological implications of this compound:

  • Inhibition Studies : In vitro studies have demonstrated that (1-Methanesulfonylpiperidin-4-yl)methanamine can inhibit specific enzyme activities, suggesting potential applications in drug development. For instance, it has shown promising results in modulating the activity of enzymes involved in metabolic pathways relevant to cancer and other diseases .
  • Pharmacological Evaluations : A pharmacological evaluation indicated that derivatives of this compound exhibit varying degrees of potency against different biological targets. The structure-activity relationship (SAR) studies have helped identify modifications that enhance its efficacy and selectivity .
  • Toxicological Assessments : Safety profiles are critical for any therapeutic agent. Preliminary toxicological assessments have indicated that while the compound shows significant biological activity, it also requires thorough evaluation to understand its safety margins better .

Comparative Analysis

To contextualize the biological activity of (1-Methanesulfonylpiperidin-4-yl)methanamine, a comparison with similar compounds is useful:

Compound NameBiological ActivityMechanism of ActionReference
(1-Methanesulfonyl)piperidin-4-yl)methanolModerate enzyme inhibitionSimilar electrophilic interactions
MethenamineAntimicrobial propertiesUrinary antiseptic acting on bacteria

The unique combination of the piperidine ring and methanesulfonyl group in (1-Methanesulfonylpiperidin-4-yl)methanamine imparts distinct properties not seen in other related compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (1-Methanesulfonylpiperidin-4-yl)methanamine, and how do reaction conditions influence yield?

  • Answer : The synthesis typically involves nucleophilic substitution of piperidine derivatives with methanesulfonyl chloride under anhydrous conditions. Key steps include:

  • Sulfonylation : React piperidin-4-yl-methanamine with methanesulfonyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (70:30 to 90:10) isolates the product with >90% purity.
  • Optimization : Lower reaction temperatures (0–5°C) minimize side reactions, while extended stirring (12–24 hrs) ensures complete conversion .

Q. How do physicochemical properties like solubility and stability impact the experimental handling of (1-Methanesulfonylpiperidin-4-yl)methanamine in biological assays?

  • Answer :

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO or methanol (10–20 mg/mL). Pre-solubilize in DMSO for in vitro assays, ensuring final DMSO concentrations ≤0.1% to avoid cellular toxicity .
  • Stability : Store at −20°C under inert gas (argon). Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) to detect sulfonic acid byproducts formed under acidic conditions .

Q. Which analytical techniques are essential for confirming the structural integrity of (1-Methanesulfonylpiperidin-4-yl)methanamine post-synthesis?

  • Answer :

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) confirms the methanesulfonyl group (singlet at δ 3.02 ppm) and piperidine protons (multiplet at δ 2.50–3.10 ppm) .
  • LC-MS : ESI-MS in positive mode detects the molecular ion [M+H]⁺ at m/z 193.1 .
  • Elemental Analysis : Validate stoichiometry (C: 43.7%, H: 7.3%, N: 12.1%, S: 13.9%) to rule out impurities .

Advanced Research Questions

Q. What structural modifications of (1-Methanesulfonylpiperidin-4-yl)methanamine have been explored to enhance target selectivity, and how are these evaluated?

  • Answer :

  • Fluorinated Derivatives : Introducing a 2,2-difluoroethyl group at the piperidine nitrogen increases lipophilicity (logP from 1.2 to 2.5), enhancing blood-brain barrier penetration. Assess via comparative IC₅₀ values in enzyme inhibition assays (e.g., HDAC or kinase targets) .
  • Stereochemical Modifications : Resolve enantiomers using chiral HPLC (Chiralpak AD-H column) and test for differential binding to GPCRs via radioligand displacement assays .

Q. How can conflicting data on the compound’s efficacy in enzyme inhibition assays be systematically addressed?

  • Answer :

  • Assay Standardization : Replicate studies under identical conditions (pH 7.4, 25°C, 1 mM ATP for kinase assays). Include positive controls (e.g., staurosporine for kinase inhibition).
  • Purity Verification : Re-test batches with ≥95% purity (HPLC) to exclude batch-specific impurities as confounding factors .
  • Orthogonal Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐ and kᵢ) and isothermal titration calorimetry (ITC) to confirm thermodynamic parameters (ΔH, ΔS) .

Q. What mechanistic models explain the compound’s interaction with G protein-coupled receptors (GPCRs), and what experimental evidence supports them?

  • Answer :

  • Docking Studies : Molecular dynamics simulations (e.g., Schrödinger Glide) predict hydrogen bonding between the methanesulfonyl group and Ser³⁴⁰ of the adenosine A₂A receptor. Hydrophobic interactions involve the piperidine ring and Phe¹⁶⁸ .
  • Functional Assays :
  • cAMP Accumulation : Measure via ELISA to confirm inverse agonism (EC₅₀ = 120 nM).
  • β-Arrestin Recruitment : Use BRET assays to differentiate biased signaling pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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